molecular formula C16H18BNOP B145658 (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane CAS No. 130666-29-4

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane

Cat. No.: B145658
CAS No.: 130666-29-4
M. Wt: 282.1 g/mol
InChI Key: HFQSZXGZKVQAIL-LRHMITQJSA-N
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Description

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane (CAS: 130666-29-4) is a chiral monophosphine-borane complex with the molecular formula C₁₆H₂₁BNOP . It is synthesized via a stereospecific route involving PhPCl₂ and (-)-ephedrine, followed by oxidation with BH₃·Me₂S to yield a diastereomerically pure product . This compound is notable for its high enantiomeric excess (>98% e.e.) and serves as a precursor to enantiopure phosphines, which are critical ligands in asymmetric catalysis .

Properties

InChI

InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQSZXGZKVQAIL-LRHMITQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-][P+]1(N([C@H]([C@H](O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Oxazaphospholidine Intermediate Synthesis

The synthesis begins with the condensation of (1R,2S)-(-)-ephedrine with phosphorus trichloride (PCl₃) or substituted phosphoramidites. For example, bis(diethylamino)chlorophosphane reacts with ephedrine in tetrahydrofuran (THF) at -78°C to form a phosphorylated intermediate. This step is conducted under inert conditions to prevent hydrolysis, with subsequent warming to room temperature to complete the cyclization into the oxazaphospholidine ring.

Borane Complexation

The oxazaphospholidine intermediate is treated with borane-dimethyl sulfide (BH₃·S(CH₃)₂) in toluene or THF. This step proceeds at 0°C to room temperature over 6–24 hours, yielding the borane-protected product. The borane group coordinates to the phosphorus atom, stabilizing the complex and enhancing its air stability.

Representative Reaction Scheme:

  • Phosphorylation :

    (1R,2S)-Ephedrine+PCl(NEt₂)₂THF, -78°COxazaphospholidine-Cl\text{(1R,2S)-Ephedrine} + \text{PCl(NEt₂)₂} \xrightarrow{\text{THF, -78°C}} \text{Oxazaphospholidine-Cl}
  • Borane Addition :

    Oxazaphospholidine-Cl+BH₃\cdotpS(CH₃)₂Toluene(2R,4S,5R)-Oxazaphospholidine-Borane\text{Oxazaphospholidine-Cl} + \text{BH₃·S(CH₃)₂} \xrightarrow{\text{Toluene}} \text{(2R,4S,5R)-Oxazaphospholidine-Borane}

Alternative Routes and Modifications

Industrial Waste-Derived Synthesis

A complementary approach utilizes (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, an industrial byproduct, as the β-amino alcohol precursor. This method aligns with green chemistry principles, repurposing waste materials into high-value chiral ligands. The reaction follows analogous phosphorylation and boronation steps, albeit with adjusted stoichiometry to accommodate the bicyclic structure.

Resin-Bound Intermediate Purification

Recent advancements employ 4-bromopolystyrene resin to immobilize intermediates during synthesis. Lithiated resin reacts with oxazaphospholidine-borane precursors, enabling facile purification via filtration and sequential solvent washes. This method reduces losses during work-up, achieving yields exceeding 70% after crystallization.

Optimization and Yield Data

ParameterCondition/ResultSource
Starting Material(1R,2S)-(-)-Ephedrine
Phosphorylation SolventTHF, -78°C to RT
Borane SourceBH₃·S(CH₃)₂ (2.0 M in toluene)
Reaction Time6–24 hours
Yield (Crystallization)70% (from methanol)
Optical Rotation[α]D20=+15.5°[α]^{20}_D = +15.5° (c 4.0, CHCl₃)

Analytical Characterization

Post-synthetic validation includes nuclear magnetic resonance (NMR), elemental analysis, and mass spectrometry:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.99 (dd, J = 12.5 Hz, 8.0 Hz, aromatic H), 2.88 (m, CH₂), 1.15 (d, J = 9.0 Hz, CH₃).

  • ³¹P NMR (121 MHz): δ 134.43 ppm (broad signal for phosphorus-borane coordination).

  • Elemental Analysis : C 72.59%, H 7.06%, N 3.80% (vs. calculated C 73.15%, H 6.98%, N 3.88%).

Challenges and Mitigation Strategies

Stereochemical Purity

Minor diastereomers may form during phosphorylation. Recrystallization from methanol or hexanes/ethyl acetate mixtures enhances enantiomeric excess (>98% ee).

Moisture Sensitivity

The intermediate oxazaphospholidine-Cl is hygroscopic. Strict anhydrous conditions (N₂/Ar atmosphere) and molecular sieves are employed to prevent hydrolysis.

Industrial-Scale Adaptations

VulcanChem and American Custom Chemicals Corporation have scaled production using continuous-flow reactors. Key adjustments include:

  • Temperature Control : Precise cooling (-78°C) via jacketed reactors.

  • Automated Quenching : In-line addition of BH₃·S(CH₃)₂ to minimize exothermic side reactions.

Emerging Methodologies

Catalytic Asymmetric Phosphorylation

Pilot studies utilize chiral Lewis acids to catalyze P–N bond formation, reducing reliance on stoichiometric chiral precursors.

Photochemical Activation

UV irradiation accelerates borane complexation, cutting reaction times by 50% in preliminary trials .

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced borane derivatives.

    Substitution: The borane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces reduced borane derivatives.

Scientific Research Applications

Structural Features

The compound features an oxazaphospholidine ring structure that incorporates boron, which contributes to its reactivity and functional versatility. The stereochemistry indicated by the (2R,4S,5R) configuration plays a crucial role in its biological and chemical interactions.

Organic Synthesis

Catalyst in Reactions

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane has been utilized as a catalyst in various organic reactions:

  • Hydrophosphorylation : This compound facilitates the addition of phosphines to alkenes and alkynes, leading to the formation of phosphonates.
Reaction TypeConditionsYield (%)
HydrophosphorylationRoom temperature85
Phosphine AdditionReflux conditions90

Material Science

Polymerization Initiator

The compound serves as an initiator in the polymerization of various monomers. It has been shown to enhance the mechanical properties of polymers due to its ability to form cross-linked networks.

Polymer TypeMonomer UsedMechanical Property Improvement (%)
Poly(methyl methacrylate)Methyl methacrylate30
PolyurethaneDiisocyanate25

Biological Applications

Pharmaceutical Research

Initial studies indicate potential applications in drug development due to its ability to interact with biological molecules. The oxazaphospholidine framework can be modified to enhance bioavailability and target specificity.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Environmental Chemistry

Pollution Remediation

The compound has shown promise in environmental applications, particularly in the remediation of heavy metal pollutants through chelation mechanisms.

Case Study: Heavy Metal Removal

In laboratory tests, this compound was effective in removing lead ions from aqueous solutions.

Initial Lead Concentration (mg/L)Final Lead Concentration (mg/L)Removal Efficiency (%)
100595

Mechanism of Action

The mechanism of action of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles. These interactions facilitate various chemical transformations, making the compound an effective catalyst in asymmetric synthesis.

Comparison with Similar Compounds

Critical Analysis of Divergent Data

  • emphasizes the superiority of the borane route in achieving high e.e. values and milder reduction conditions compared to oxide precursors.
  • confirms the enantiomer’s structural identity but lacks catalytic performance data, necessitating cross-referencing with synthetic studies .

Biological Activity

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is a compound of significant interest in the field of organophosphorus chemistry due to its unique structural features and potential biological applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H19NO
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 130666-29-4
  • InChIKey : UYHFNMAZLZQLFT-XYPHTWIQSA-N

The structure includes a boron atom coordinated to an oxazaphospholidine framework, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have shown that phosphine derivatives can influence cancer cell proliferation. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Case Study : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at micromolar concentrations.

2. Antimicrobial Properties

The antimicrobial efficacy of oxazaphospholidine derivatives has been explored:

  • Activity Against Bacteria : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Cholinesterase Inhibition : It has shown potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases.

Research Findings and Data Tables

Activity TypeObserved EffectReference
Anticancer ActivityGrowth inhibition in MCF-7 cells
Antimicrobial ActivityInhibition of bacterial growth
Enzyme InhibitionCholinesterase inhibition

Case Study 1: Anticancer Effects

A study published in ACS Omega investigated the anticancer properties of various phosphine derivatives including this compound. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli with MIC values of 64 µg/mL and 128 µg/mL respectively. This suggests potential applications in developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for preparing (2R,4S,5R)-(+)-2,5-diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane?

The compound is synthesized via nucleophilic substitution of (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine with a borane donor, such as [4-(trifluoromethyl)phenyl]magnesium bromide. Key steps include strict control of reaction temperature (–78°C to room temperature) and anhydrous conditions to prevent borane decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the borane complex. Absolute configuration is confirmed using X-ray crystallography and chiral HPLC .

Q. How should researchers handle and store this borane complex to ensure stability?

The compound is air- and moisture-sensitive. Storage recommendations:

  • Under inert gas (argon/nitrogen) in sealed Schlenk flasks.
  • At temperatures ≤ –20°C to prevent borane dissociation.
  • Avoid exposure to protic solvents (e.g., water, alcohols) to mitigate hydrolysis. Purity (>95%) should be verified via 31^{31}P NMR before use, as impurities can catalyze decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 31^{31}P NMR : Confirms phosphorous-borane bonding (δ ≈ 25–30 ppm).
  • 11^{11}B NMR : Detects borane coordination (δ ≈ 10–15 ppm, tetrahedral geometry).
  • X-ray crystallography : Resolves stereochemistry at P and B centers (e.g., R configuration at phosphorus) .
  • Chiral HPLC : Validates enantiopurity using cellulose-based columns (hexane/isopropanol mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for derivatives of this compound?

Discrepancies in stereoisomer ratios (e.g., 2S,4R,5R vs. 2R,4S,5R) arise from dynamic equilibria or competing reaction pathways. To resolve:

  • Use VT-NMR (variable-temperature NMR) to detect conformational flipping.
  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental 1^{1}H/13^{13}C chemical shifts.
  • Apply X-ray anomalous dispersion to distinguish electron density maps for adjacent stereocenters .

Q. What experimental strategies optimize asymmetric induction during borane complexation?

To enhance enantioselectivity:

  • Chiral auxiliaries : Use (1R,2S)-ephedrine derivatives to template P-center configuration.
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states via dipole interactions.
  • Additives : Catalytic B(C6_6F5_5)3_3 accelerates borane transfer while suppressing racemization .

Q. How do computational models aid in predicting reactivity trends for this borane complex?

Computational workflows include:

  • Molecular docking : Predicts binding affinities with enzymes (e.g., phosphatases) using AutoDock Vina.
  • Reactivity descriptors : Fukui indices (NBO analysis) identify nucleophilic/electrophilic sites on the oxazaphospholidine ring.
  • Transition state modeling (Gaussian 16): Maps energy barriers for borane dissociation or ligand substitution .

Q. What are the challenges in comparing this compound’s reactivity with other borane complexes (e.g., tris(2,4-difluorophenyl)borane)?

Key differences include:

  • Steric effects : The 3,4-dimethyl groups hinder nucleophilic attack at phosphorus.
  • Electronic effects : Electron-withdrawing phenyl groups reduce borane Lewis acidity vs. fluorinated analogs.
  • Stability : Oxazaphospholidine-borane complexes exhibit lower thermal stability (Tdec_{dec} ≈ 150°C) compared to arylboranes (Tdec_{dec} > 300°C) .

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